Methyl 1-naphthoate

Photochemistry Cycloaddition Synthetic Methodology

Methyl 1-naphthoate (CAS 2459-24-7) is an aromatic methyl ester derivative of 1-naphthoic acid, widely utilized as a synthetic intermediate in organic chemistry and materials science. It is characterized as a colorless to yellow-green clear liquid at 20°C with a molecular formula of C₁₂H₁₀O₂ and a molecular weight of 186.21 g/mol.

Molecular Formula C12H10O2
Molecular Weight 186.21 g/mol
CAS No. 2459-24-7
Cat. No. B3023368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-naphthoate
CAS2459-24-7
Molecular FormulaC12H10O2
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC2=CC=CC=C21
InChIInChI=1S/C12H10O2/c1-14-12(13)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3
InChIKeyHMRROBKAACRWBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 1-Naphthoate (CAS 2459-24-7): Core Physicochemical and Procurement Specifications


Methyl 1-naphthoate (CAS 2459-24-7) is an aromatic methyl ester derivative of 1-naphthoic acid, widely utilized as a synthetic intermediate in organic chemistry and materials science. It is characterized as a colorless to yellow-green clear liquid at 20°C with a molecular formula of C₁₂H₁₀O₂ and a molecular weight of 186.21 g/mol [1]. Key physical properties include a boiling point of 169°C at 20 mmHg, a flash point of 146°C, a specific gravity of 1.17 (20/20), and a refractive index of 1.61 [1]. Its commercial availability is typically specified with a purity of ≥98.0% by GC [1]. The compound exhibits solubility in common organic solvents such as ethanol and diethyl ether, but is insoluble in water .

Methyl 1-Naphthoate (CAS 2459-24-7): Why In-Class Naphthoate Esters Are Not Interchangeable


Within the naphthoate ester family, subtle structural variations—specifically the ester alkyl group (e.g., methyl vs. ethyl) and the positional isomerism on the naphthalene ring (1- vs. 2-substitution)—drive significant divergences in chemical reactivity, analytical behavior, and physical state. For instance, while Methyl 1-naphthoate is a liquid at room temperature, its ethyl analog can be a solid, directly impacting handling and formulation workflows . More critically, the regiochemistry governs reaction outcomes; photocycloadditions with Methyl 1-naphthoate yield distinct product distributions compared to its 2-isomer, affecting synthetic route design [1]. Furthermore, the differential fragmentation patterns in tandem mass spectrometry necessitate precise isomer identification for quality control [2]. Consequently, treating these compounds as functional equivalents without empirical validation introduces risks of synthetic failure, inaccurate analytical quantification, and compromised material specifications.

Methyl 1-Naphthoate (CAS 2459-24-7): Quantifiable Performance Differentiation Against Key Analogs


Regioselective Photocycloaddition: Divergent Primary Product Formation vs. Methyl 2-Naphthoate

Under low-temperature irradiation with cyclohexa-1,3-diene, Methyl 1-naphthoate demonstrates a distinct regiochemical outcome compared to its 2-isomer, Methyl 2-naphthoate. This difference is critical for researchers planning stereoselective syntheses [1].

Photochemistry Cycloaddition Synthetic Methodology

Acid-Catalyzed Quantum Yield Enhancement: Dramatic >15-Fold Increase in Photocycloaddition Efficiency

The photocycloaddition quantum yield of Methyl 1-naphthoate with acetylacetone is remarkably sensitive to protic acid catalysis, a property that can be exploited to dramatically improve synthetic throughput [1].

Photochemistry Reaction Kinetics Quantum Yield

Gas Chromatographic Differentiation: Unique Retention Index for Isomer-Specific Analysis

In analytical and quality control settings, the unambiguous identification of Methyl 1-naphthoate amidst its isomers is facilitated by its distinct gas chromatographic retention behavior on standard non-polar columns [1].

Analytical Chemistry Gas Chromatography Quality Control

Physical State and Purity: Liquid Handling vs. Solid Ethyl 1-Naphthoate for Streamlined Workflows

The physical state of an intermediate can significantly impact its ease of use in automated synthesis and formulation. Methyl 1-naphthoate presents a clear advantage in this regard over its closely related ethyl ester analog [1][2].

Formulation Process Chemistry Material Handling

Tandem Mass Spectrometry (CID MS/MS) Differentiation: Unambiguous Isomer Identification via Metal Complex Fragmentation

When conventional MS fails to distinguish between the isomeric Methyl 1-naphthoate and Methyl 2-naphthoate due to identical molecular weights, collision-induced dissociation (CID) of their metal cation complexes provides a definitive analytical solution [1].

Analytical Chemistry Mass Spectrometry Isomer Discrimination

Methyl 1-Naphthoate (CAS 2459-24-7): Evidence-Backed Procurement Scenarios


Stereoselective Photochemical Synthesis Requiring Specific syn-[2+2] Cycloadducts

In synthetic projects where the photocycloaddition of a naphthoate ester with cyclohexa-1,3-diene is planned, Methyl 1-naphthoate is the mandatory starting material for accessing the syn-[2+2] adduct as the major primary product. As demonstrated by Noh et al., the 2-isomer yields a mixture of syn-[2+2] and exo-[4+4] adducts under identical conditions, making it unsuitable for selective synthesis of the former [1].

High-Efficiency Preparative Photochemistry Leveraging Acid Catalysis

For process chemists scaling up photocycloaddition reactions, Methyl 1-naphthoate offers a quantifiable advantage in quantum efficiency. The >15-fold increase in limiting quantum yield (from 0.033 to >0.5) observed upon addition of trace acid enables significantly higher product throughput per unit of irradiation, making it a superior substrate for preparative-scale photochemistry compared to reactions lacking this catalytic enhancement [2].

Quality Control and Isomer Verification in Complex Mixtures via GC and MS/MS

Analytical laboratories tasked with verifying the identity and purity of a naphthoate ester sample require methods to differentiate between the 1- and 2-isomers. Procurement of a certified Methyl 1-naphthoate standard is essential for establishing reference data. Its unique GC retention index (RI = 1592 on DB-1) and distinct CID MS/MS fragmentation pattern for Zn²⁺ complexes provide two orthogonal, robust methods for unambiguous isomer confirmation, which are not possible with the 2-isomer [3][4].

Automated High-Throughput Experimentation (HTE) and Formulation Workflows

In environments employing robotic liquid handlers for parallel synthesis or formulation development, the physical state of reagents is a critical parameter. As a liquid at room temperature with high purity (≥98.0% GC), Methyl 1-naphthoate can be directly integrated into automated workflows without the need for manual weighing and dissolution of a solid, unlike its ethyl ester analog which is a solid under standard conditions [5]. This streamlines operations and reduces the risk of dosing errors.

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